molecular formula C30H41NO10 B1673516 Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid CAS No. 882847-34-9

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

Cat. No. B1673516
CAS RN: 882847-34-9
M. Wt: 575.6 g/mol
InChI Key: HEGZERUHBVYZPH-UHFFFAOYSA-N
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Description

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is C30H41NO10 . It has a molecular weight of 575.65 . Detailed structural analysis is not available in the searched resources.


Physical And Chemical Properties Analysis

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a solid or semi-solid or lump or liquid . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Mechanism of Action

Target of Action

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated .

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

Instead, it facilitates the delivery of cytotoxic drugs to specific cells targeted by the antibodies . The specific pathways affected would therefore depend on the nature of the drug being delivered.

Result of Action

The primary result of the action of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is the formation of an ADC. The ADC can deliver cytotoxic drugs to specific cells, resulting in targeted cell death .

Action Environment

The action of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, as part of an ADC, is influenced by various environmental factors. These include the pH of the environment, which can affect the deprotection of the Fmoc group , and the presence of enzymes that can cleave the linker, releasing the drug . The stability and efficacy of the ADC can also be affected by factors such as temperature and storage conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO10/c32-29(33)9-11-35-13-15-37-17-19-39-21-22-40-20-18-38-16-14-36-12-10-31-30(34)41-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGZERUHBVYZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154275
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

CAS RN

882847-34-9
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882847-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Fmoc-amino)-PEG6-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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